

13C NMR spectral data for 4'-nitrochalcone carbon assignment

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Compound of Interest

Compound Name: *(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one*

CAS No.: 1152-48-3

Cat. No.: B072045

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Comparative C NMR Assignment Guide: 4'-Nitrochalcone

Executive Summary & Application Context

In medicinal chemistry, chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds due to their anti-inflammatory, anticancer, and antibacterial properties. The precise structural elucidation of nitro-substituted chalcones is critical for Structure-Activity Relationship (SAR) studies, as the position of the nitro group (electron-withdrawing) significantly alters the electronic landscape of the

-unsaturated ketone system.

This guide provides a definitive

C NMR assignment for 4'-nitrochalcone (nitro group on the acetophenone-derived Ring A), comparing it against the unsubstituted chalcone and the regioisomer 4-nitrochalcone (nitro group on the benzaldehyde-derived Ring B).

Experimental Protocol: Synthesis & Characterization

To ensure the data presented is reproducible, we define the standard workflow used to generate the spectral data.

2.1. Synthesis (Claisen-Schmidt Condensation)[1]

- Reagents: 4-Nitroacetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (catalytic), Ethanol (solvent).
- Procedure:
 - Dissolve 4-nitroacetophenone in ethanol at 0–5°C.
 - Add benzaldehyde followed by dropwise addition of aqueous NaOH (10%).
 - Stir at room temperature for 4–6 hours.
 - Precipitate the product by pouring into ice-cold water/HCl.
 - Purification: Recrystallization from ethanol or column chromatography (Hexane:EtOAc 8:2).

2.2. NMR Acquisition Parameters

- Instrument: 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance).
- Frequency:
C observation at 100/125 MHz.
- Solvent: CDCl₃
(Deuterated Chloroform) with TMS internal standard (0.00).
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled

C (zgpg30).

- Scans: Minimum 1024 scans to resolve quaternary carbons.

Comparative Data Analysis

The following table contrasts the

C chemical shifts of 4'-nitrochalcone with its analogs. This comparison isolates the electronic effect of the nitro group based on its position.

Table 1: Comparative

C NMR Chemical Shifts (

, ppm) in CDCl

Carbon Position	4'-Nitrochalcone (Target)	Unsubstituted Chalcone (Reference)	4-Nitrochalcone (Regioisomer)	Assignment Logic
C=O (Carbonyl)	189.1	190.6	189.7	Conjugation with 4'-NO slightly shields C=O relative to parent.
C- (C3)	146.5	144.8	141.5	C- is deshielded by resonance; 4-NO (Ring B) reduces this deshielding.
C- (C2)	121.3	122.0	125.5	C- is shielded; 4-NO (Ring B) deshields it via induction.
C-1' (Ipsos to C=O)	142.8	138.1	137.8	4'-NO exerts strong inductive/resonance effect on Ring A ipso.
C-4' (Ipsos to NO)	150.1	132.8 (C4')	128.5 (C4')	4'-NO Diagnostic peak for C-NO attachment (strongly deshielded).[2]
C-1 (Ring B Ipsos)	134.2	134.8	140.8	Attachment to alkene; shifts

vary by Ring B
substitution.

Key Structural Numbering:

- Ring A (Prime): Attached to Carbonyl (

to

).

- Ring B: Attached to Alkene

-position (

to

).

- Linker:

.

3.1. Detailed Spectral Interpretation

- The Nitro Effect (Ring A): In 4'-nitrochalcone, the nitro group is on the carbonyl side. The C4' carbon (directly attached to NO

) appears significantly downfield at ~150 ppm due to the strong electron-withdrawing nature of the nitro group (inductive and resonance deshielding). Conversely, the C1' carbon (ipso to carbonyl) shifts downfield to ~142.8 ppm compared to the unsubstituted analog (~138 ppm).

- The Enone System (

): The carbonyl carbon (C=O) resonates at 189.1 ppm. The olefinic carbons show characteristic trans-enone behavior: C-

is significantly deshielded (146.5 ppm) due to resonance contribution from the carbonyl oxygen (making C-

electropositive), while C-

remains shielded (121.3 ppm).

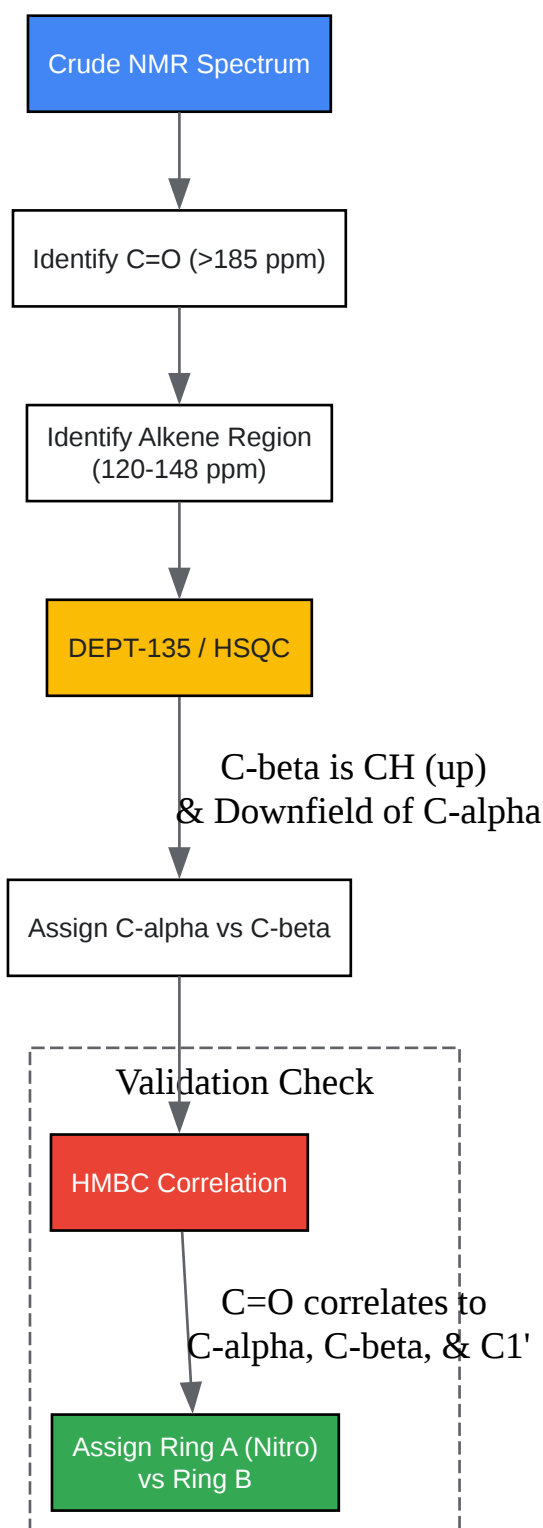
- Distinguishing Regioisomers: Comparing 4'-nitro vs. 4-nitro is crucial. If the nitro group moves to Ring B (4-nitrochalcone), the C-

signal shifts downfield to 125.5 ppm (vs 121.3 ppm in 4'-nitro), and the C-

signal moves upfield to 141.5 ppm. This "crossover" of alkene shifts is a primary diagnostic tool.

Assignment Logic & Workflow

To guarantee scientific integrity, assignments should not rely solely on literature values but must be self-validated using 2D NMR. The following diagram illustrates the logical workflow for assigning these signals.



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Caption: Logical workflow for the unambiguous assignment of chalcone carbon signals using 1D and 2D NMR techniques.

Mechanistic Insight: Why the Shifts Matter

Understanding these shifts is not merely an academic exercise; it predicts reactivity in drug development:

- **Michael Acceptor Reactivity:** The chemical shift of C- correlates with electrophilicity. In 4'-nitrochalcone, the high shift (146.5 ppm) suggests the C- position is highly susceptible to nucleophilic attack (e.g., by cysteine residues in proteins), which is the primary mechanism of action for chalcone-based covalent inhibitors.
- **Metabolic Stability:** The C4' position (150.1 ppm) is electronically deactivated by the nitro group, making Ring A resistant to oxidative metabolism (CYP450 oxidation) compared to electron-rich rings.

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